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Compound of Interest

Compound Name:
2,3,5-Tri-O-benzyl-beta-D-

arabinofuranose

Cat. No.: B3024256 Get Quote

An In-depth Technical Guide to 2,3,5-tri-O-benzyl-β-D-arabinofuranose: Properties, Synthesis,

and Applications

Introduction
2,3,5-tri-O-benzyl-β-D-arabinofuranose is a pivotal protected monosaccharide derivative that

serves as a cornerstone in modern carbohydrate chemistry and drug discovery. Its strategic

placement of benzyl ether protecting groups on the 2, 3, and 5 hydroxyl positions of the

arabinofuranose scaffold renders the anomeric hydroxyl group at position 1 uniquely available

for stereoselective glycosylation reactions. This structural feature, combined with the stability of

the benzyl ethers under a wide range of reaction conditions and their subsequent facile

removal, makes it an indispensable building block for the synthesis of complex

oligosaccharides, nucleoside analogues, and other glycoconjugates with significant biological

activity. This guide provides an in-depth exploration of its chemical properties, synthesis, and

key applications for researchers and professionals in the field.

Physicochemical Properties
The fundamental chemical and physical properties of 2,3,5-tri-O-benzyl-β-D-arabinofuranose

are summarized in the table below. These properties are essential for its handling, storage, and

application in synthetic protocols.
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Property Value References

Molecular Formula C₂₆H₂₈O₅ [1][2][3]

Molecular Weight 420.50 g/mol [1][3]

CAS Number 60933-68-8 [3][4]

Appearance White powder [1]

Purity ≥99% (TLC)

Optical Activity
[α]20/D -9.0 to -1.5 °, c = 1%

(w/v) in chloroform

Storage Temperature 2-8°C [2]

Synthesis Strategies
The synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose typically starts from the commercially

available D-arabinose. A common and efficient method involves a two-step process: Fischer

glycosylation followed by benzylation.[5][6] This approach is favored due to the accessibility of

the starting material and the straightforward nature of the reactions.

Rationale Behind the Synthetic Route
The choice of a two-step synthesis involving an initial Fischer glycosylation to form a methyl

arabinofuranoside is a strategic decision to control the anomeric stereochemistry and to protect

the anomeric hydroxyl group temporarily. This allows for the subsequent benzylation of the

remaining hydroxyl groups at positions 2, 3, and 5. The final step involves the hydrolysis of the

methyl glycoside to liberate the anomeric hydroxyl group, yielding the target compound. An

alternative strategy involves the synthesis via an allyl glycoside, which can be advantageous in

certain contexts.[7]

Experimental Protocol: Synthesis from D-Arabinose
Step 1: Fischer Glycosylation of D-Arabinose

Suspend D-arabinose in methanol.
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Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours until the

starting material is consumed (monitored by TLC).[8]

Neutralize the reaction with a basic resin and filter.

Concentrate the filtrate under reduced pressure to obtain the crude methyl

arabinofuranoside.

Step 2: Benzylation of Methyl Arabinofuranoside

Dissolve the crude methyl arabinofuranoside in a suitable aprotic solvent, such as N,N-

dimethylformamide (DMF).

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

Add benzyl bromide dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours until completion

(monitored by TLC).[8]

Quench the reaction carefully with methanol and then water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield methyl 2,3,5-tri-O-benzyl-α,β-D-

arabinofuranoside.

Step 3: Hydrolysis of the Methyl Glycoside

Dissolve the purified methyl 2,3,5-tri-O-benzyl-α,β-D-arabinofuranoside in a mixture of glacial

acetic acid and aqueous hydrochloric acid.[8]

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.[8]
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Cool the reaction to room temperature and neutralize with a base, such as an aqueous

solution of potassium hydroxide.[8]

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

Purify the final product by column chromatography or recrystallization to obtain 2,3,5-tri-O-

benzyl-β-D-arabinofuranose.

D-Arabinose Methyl α,β-D-arabinofuranosideMeOH, H+ Methyl 2,3,5-tri-O-benzyl-
α,β-D-arabinofuranoside

BnBr, NaH, DMF 2,3,5-tri-O-benzyl-
β-D-arabinofuranose

AcOH, aq. HCl

Click to download full resolution via product page

Caption: Synthetic workflow for 2,3,5-tri-O-benzyl-β-D-arabinofuranose.

Key Chemical Transformations
The utility of 2,3,5-tri-O-benzyl-β-D-arabinofuranose lies in its reactivity, particularly at the

anomeric center, and the ability to deprotect the benzyl ethers.

Glycosylation Reactions
The free hydroxyl group at the anomeric position makes this compound an excellent glycosyl

donor for the stereoselective formation of glycosidic bonds. The outcome of the glycosylation is

highly dependent on the reaction conditions, including the choice of glycosyl acceptor,

promoter, and solvent.

Experimental Protocol: A Representative Glycosylation
Reaction

Dissolve 2,3,5-tri-O-benzyl-β-D-arabinofuranose and the glycosyl acceptor in a dry aprotic

solvent (e.g., dichloromethane) under an inert atmosphere.

Add a suitable promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of a Lewis

acid (e.g., silver trifluoromethanesulfonate), at a low temperature (e.g., -78°C).[9]
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Stir the reaction mixture at low temperature and allow it to warm gradually to room

temperature.

Monitor the reaction by TLC until the starting materials are consumed.

Quench the reaction with a solution of sodium thiosulfate.

Dilute the mixture with an organic solvent, wash with aqueous sodium bicarbonate and brine,

dry, and concentrate.

Purify the resulting glycoside by column chromatography.

2,3,5-tri-O-benzyl-
β-D-arabinofuranose (Glycosyl Donor)

Glycoside Product

Promoter (e.g., NIS/AgOTf)

Glycosyl Acceptor (R-OH)

Click to download full resolution via product page

Caption: Generalized glycosylation reaction scheme.

Deprotection of Benzyl Ethers
The removal of the benzyl protecting groups is a crucial final step in many synthetic sequences

to unveil the free hydroxyl groups of the arabinofuranose moiety. While catalytic hydrogenolysis

is a common method, it may not be suitable for substrates with other reducible functional

groups.[10] An alternative mild method involves the use of 2,3-dichloro-5,6-dicyano-p-

benzoquinone (DDQ) under photoirradiation.[10]

Experimental Protocol: Photochemical Deprotection
with DDQ

Dissolve the benzylated arabinofuranoside derivative in acetonitrile.

Add an excess of DDQ to the solution.
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Irradiate the reaction mixture with a long-wavelength UV lamp (e.g., 365 nm) at room

temperature.[10]

Monitor the reaction by TLC. The reaction's progress is indicated by the consumption of the

starting material.

Upon completion, concentrate the reaction mixture.

Purify the deprotected product by column chromatography to remove the DDQ byproducts.

Applications in Medicinal Chemistry and
Glycoscience
2,3,5-tri-O-benzyl-β-D-arabinofuranose is a vital intermediate in the synthesis of a wide array of

biologically active molecules.[11]

Nucleoside Analogues: It serves as a precursor for the synthesis of various nucleoside

analogues with potential antiviral (including anti-HIV) and anticancer activities.[7][11]

Oligosaccharide Synthesis: This compound is extensively used in the stereoselective

synthesis of oligosaccharides and other complex carbohydrates.[1] These synthesized

oligosaccharides are crucial for studying carbohydrate-protein interactions and for the

development of carbohydrate-based vaccines and therapeutics.

Enzyme Inhibitors: It has been utilized in the synthesis of isosteric phosphonate analogues

of fructose 2,6-bisphosphate, which are known to inhibit fructose bisphosphatase.[11]

Additionally, it is a stereoselective analog that can inhibit human maltase glucoamylase.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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